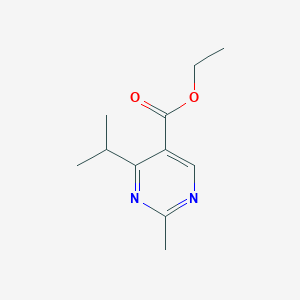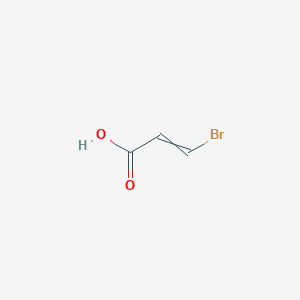
(Z)-3-Bromoacrylic acid
Overview
Description
(Z)-3-Bromoacrylic acid is an organic compound characterized by the presence of a bromine atom attached to the third carbon of an acrylic acid molecule. This compound is notable for its geometric configuration, specifically the (Z)-isomer, which indicates that the substituents on the double bond are on the same side. This configuration can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-3-Bromoacrylic acid can be synthesized through various methods. One common approach involves the bromination of acrylic acid. This reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst or under specific conditions to ensure the formation of the (Z)-isomer. The reaction can be carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the desired isomer. The use of advanced separation techniques, such as distillation or crystallization, is also common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Bromoacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of acrylic acid derivatives.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen bromide (HBr) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of acrylic acid derivatives.
Addition: Formation of dibromo derivatives.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Scientific Research Applications
(Z)-3-Bromoacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of (Z)-3-Bromoacrylic acid involves its interaction with various molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Additionally, the double bond in the acrylic acid moiety can undergo addition reactions, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Acrylic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.
(E)-3-Bromoacrylic Acid: The (E)-isomer has different spatial arrangement, affecting its reactivity and physical properties.
Bromoacetic Acid: Contains a bromine atom but lacks the double bond, leading to different reactivity patterns.
Uniqueness: (Z)-3-Bromoacrylic acid is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
3-bromoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAWTYXNXPEWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306703 | |
| Record name | 3-bromoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-92-3 | |
| Record name | 3-bromoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (Z)-3-Bromoacrylic acid in the synthesis of cryptoconcatone I?
A1: this compound serves as a key building block in the final step of the cryptoconcatone I synthesis. The researchers employed a bimetallic cascade cyclization reaction where this compound reacts with a previously synthesized enantiopure terminal alkyne. This reaction effectively forms the γ-Z-butenolide framework characteristic of cryptoconcatone I. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



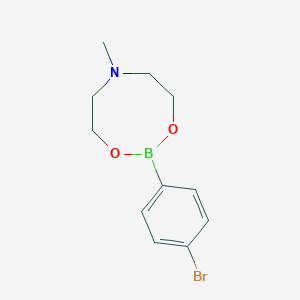


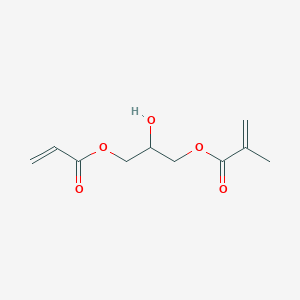



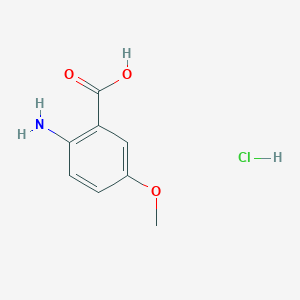
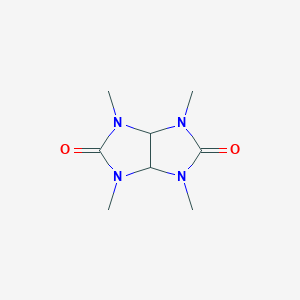


![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)
